4-Methoxy-3,5-dimethylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-3,5-dimethylphenol involves various methods such as photoirradiation, Hantzsch condensation, and reactions with iodine. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized using photoirradiation by direct sunlight . Another compound, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, was synthesized via Hantzsch condensation reaction promoted by microwave irradiation . These methods indicate the versatility in synthesizing methoxyphenol derivatives.
Molecular Structure Analysis
The molecular structures of compounds similar to 4-Methoxy-3,5-dimethylphenol have been determined using techniques such as single-crystal X-ray analysis and NMR spectroscopy. For example, the crystal structure of dimethyl 4-methoxy-2,3,5,6-tetrachlorophenyl phosphate was determined by X-ray analysis , and the structure of a quinone methide trimer formed by oxidation of 4-methoxy-2,6-dimethylphenol was analyzed by proton magnetic resonance spectroscopy . These studies provide a foundation for understanding the molecular structure of 4-Methoxy-3,5-dimethylphenol.
Chemical Reactions Analysis
The chemical reactions involving methoxyphenol derivatives are diverse. The oxidation of 4-methoxy-2,6-dimethylphenol leads to the formation of a quinone methide trimer . Additionally, the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine results in the formation of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole . These reactions demonstrate the reactivity of methoxyphenol compounds and their potential to form various structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenol derivatives can be inferred from the studies on similar compounds. For instance, the crystal structure and hydrogen bonding patterns provide insights into the stability and packing of these molecules in the solid state . The vibrational frequencies and electronic properties of these compounds have been studied using DFT calculations, which help in understanding their spectroscopic properties and reactivity . The nonlinear optical properties of some derivatives have also been addressed, indicating potential applications in materials science .
Scientific Research Applications
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Phenol-blocked Polymeric Methylenediphenyldiisocyanate (pMDI) Derivatives
- Field : Polymer Chemistry
- Application Summary : 4-Methoxy-3,5-dimethylphenol is used in the synthesis of phenol-blocked polymeric methylenediphenyldiisocyanate (pMDI) derivatives .
- Methods and Procedures : The pMDI derivatives were synthesized and characterized using FTIR, 1H NMR, and 13C NMR spectroscopy. The deblocking temperatures of the blocked isocyanates were determined using CO2 evolution method, DSC, and TGA spectroscopy .
- Results : Unsubstituted phenol-based blocked isocyanates exhibited superior deblocking temperatures and gel times compared to those with electron-donating substituted phenols .
-
Synthesis of Landomycin A
Safety And Hazards
The safety data sheets indicate that 4-Methoxy-3,5-dimethylphenol may cause burns of eyes, skin, and mucous membranes . It is also a combustible material, and its containers may explode when heated . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
properties
IUPAC Name |
4-methoxy-3,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIKAMRJNPUECN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349160 | |
Record name | 4-methoxy-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,5-dimethylphenol | |
CAS RN |
4962-29-2 | |
Record name | 4-Methoxy-3,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4962-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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